molecular formula C11H7N5O6 B1667386 Anb-nos CAS No. 60117-35-3

Anb-nos

Cat. No.: B1667386
CAS No.: 60117-35-3
M. Wt: 305.2 g/mol
InChI Key: FUOJEDZPVVDXHI-UHFFFAOYSA-N
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Description

ANB-NOS, also known as N-5-azido-2-nitrobenzoyloxy succinimide, is a heterobifunctional crosslinker commonly used in the field of click chemistry. It contains an azide group and a nitrophenyl azide group, making it highly reactive and suitable for various chemical reactions. This compound is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .

Mechanism of Action

Target of Action

ANB-NOS, or N-5-Azido-2-nitrobenzoyloxysuccinimide, is a heterobifunctional crosslinker . It primarily targets primary amines (-NH2) . These primary amines are abundant in proteins, making them the primary targets of this compound. The compound’s role is to form stable amide bonds with these primary amines .

Mode of Action

This compound contains an NHS ester and a photoactivatable nitrophenyl azide . The NHS esters in this compound react efficiently with primary amines in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of N-hydroxy-succinimide . When exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It is known that this compound is water-insoluble and first dissolved in an organic solvent such as dmso or dmf then added to the aqueous reaction mixture .

Result of Action

The result of this compound action is the formation of stable amide bonds with primary amines, leading to the crosslinking of proteins . This crosslinking can be used to identify relationships between near-neighbor proteins, ligand-receptor interactions, three-dimensional protein structures, and molecular associations in cell membranes .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the NHS ester moiety in this compound readily hydrolyzes and becomes non-reactive, therefore, it should be prepared immediately before use . The hydrolysis of the NHS ester is a competing reaction and increases with increasing pH . Hydrolysis occurs more readily in dilute protein or peptide solutions . In concentrated protein solutions, the acylation reaction is favored . Furthermore, this compound should be stored at 4°C and protected from moisture and light .

Biochemical Analysis

Biochemical Properties

Anb-nos is a click chemistry reagent, containing an Azide group. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is also capable of strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These interactions allow this compound to play a crucial role in various biochemical reactions.

Cellular Effects

This compound is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . NHS esters react efficiently with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . This property of this compound allows it to influence cell function by interacting with various proteins and enzymes within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with primary amino groups to form stable amide bonds . When exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .

Temporal Effects in Laboratory Settings

It is known that this compound is water-insoluble and must first be dissolved in an organic solvent such as DMSO or DMF before being added to the aqueous reaction mixture . This property may influence the stability and degradation of this compound over time.

Metabolic Pathways

This compound is involved in the synthesis of PROTACs

Transport and Distribution

This compound does not possess a charged group and is lipophilic and membrane-permeable, which makes it useful for intracellular and intramembrane conjugations . This suggests that this compound can be transported and distributed within cells and tissues, potentially interacting with various transporters or binding proteins.

Subcellular Localization

Given its lipophilic and membrane-permeable properties, it is plausible that this compound could localize to various compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

ANB-NOS is synthesized through a series of chemical reactions involving the introduction of azide and nitrophenyl azide groups onto a succinimide backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ANB-NOS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-azido-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O6/c12-14-13-6-1-2-8(16(20)21)7(5-6)11(19)22-15-9(17)3-4-10(15)18/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJEDZPVVDXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208867
Record name N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name N-5-Azido-2-nitrobenzoyloxysuccinimide
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CAS No.

60117-35-3
Record name N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate
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Record name N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate
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Record name N-5-Azido-2-nitrobenzoyloxysuccinimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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